N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

描述

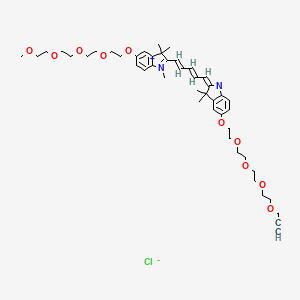

The compound "(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride" is a complex indole derivative featuring:

- Dual indole cores with 1,3,3-trimethyl substitution.

- Extended polyether chains (methoxyethoxy and propynoxyethoxy groups) on both indole moieties.

- A conjugated dienylidene bridge linking the indole units.

- A chloride counterion balancing the cationic indolium center.

属性

分子式 |

C47H67ClN2O10 |

|---|---|

分子量 |

855.5 g/mol |

IUPAC 名称 |

(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |

InChI |

InChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1 |

InChI 键 |

XQTUJSZRBUKFNO-UHFFFAOYSA-M |

手性 SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

规范 SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of indole structures, the introduction of ethoxy and methoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:

Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

Catalysts: Acid or base catalysts to facilitate specific reactions.

Temperature: Controlled temperatures to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification methods such as chromatography or crystallization would be employed to isolate the final product.

化学反应分析

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution could introduce new functional groups in place of existing ones.

科学研究应用

The compound (2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic molecule that may have various applications in scientific research and industry. This article aims to explore its potential applications based on existing literature and case studies.

Chemical Properties and Structure

The compound features a highly substituted indole structure, which is known for its biological activity. The presence of multiple ether groups suggests potential solubility in organic solvents, while the indolium moiety may contribute to its reactivity and interaction with biological systems.

Pharmaceutical Development

The unique structure of this compound allows it to serve as a lead compound in the development of new pharmaceuticals. Indole derivatives are often explored for their anti-cancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines through apoptosis or cell cycle arrest mechanisms .

Biological Studies

Due to its potential interactions with biological molecules, this compound could be utilized in studies focusing on enzyme inhibition or receptor binding. The indole nucleus is known to engage with various biological targets, making it a candidate for probing biochemical pathways related to inflammation or cancer .

Material Science

The ether groups present in the compound suggest potential applications in the development of surfactants or emulsifiers. These properties can be leveraged in formulating cosmetics or pharmaceuticals where solubility and dispersion are critical .

Organic Synthesis

As a complex organic molecule, it may serve as an intermediate in synthesizing other compounds. The presence of multiple functional groups allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in organic synthesis .

Case Study 1: Anti-Cancer Activity

A study conducted on indole derivatives demonstrated their effectiveness in inhibiting the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of similar compounds like the one discussed here as therapeutic agents against cancer .

Case Study 2: Enzyme Inhibition

Research on related compounds indicated that they could act as selective inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory processes. This suggests that our compound might also exhibit anti-inflammatory properties through similar mechanisms .

Case Study 3: Surfactant Properties

Investigations into ether-based compounds have shown their utility as surfactants in cosmetic formulations. Their ability to reduce surface tension and stabilize emulsions makes them valuable in product development within the cosmetic industry .

作用机制

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

相似化合物的比较

Comparison with Similar Indole Derivatives

Structural Features

Key Observations :

- The target compound’s polyether chains distinguish it from simpler indoles (e.g., acylchlorides or ethoxycarbonyl derivatives ), likely improving aqueous compatibility.

- Its conjugated system contrasts with non-conjugated indole hybrids (e.g., thiosemicarbazones ), suggesting superior photophysical properties .

Target Compound:

- Likely synthesized via cationic indolium formation followed by polyether chain installation (e.g., nucleophilic substitution with ethylene oxide derivatives) .

- Similar to indolo[1,2-a]indole derivatives in , which use acid-catalyzed cyclization for core formation .

Comparable Syntheses:

- Compound 2c (): Uses InCl₃-catalyzed Friedel-Crafts alkylation, a method adaptable for introducing methyl and ethoxy groups .

- 5-Methoxyindole-2-acylchloride (): Relies on thionyl chloride activation, a common approach for carboxylic acid derivatives .

Divergence : The target compound’s polyether chains likely require multi-step etherification, contrasting with simpler substitutions in other derivatives .

Photophysical Activity:

生物活性

The compound (2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex indole derivative that has garnered attention for its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article will explore the biological activity of this specific compound, supported by relevant studies and data.

Biological Activity of Indole Derivatives

Indole derivatives play a significant role in medicinal chemistry due to their ability to interact with various biological targets. The biological activities of indole compounds can be attributed to their structural diversity and ability to mimic natural substrates.

Anticancer Activity

Indole derivatives have shown promising anticancer properties through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Many indole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, certain indole-based compounds have been shown to interact with the cell cycle regulatory proteins leading to G1 phase arrest in cancer cells .

- Targeting Specific Pathways : Some indoles target specific signaling pathways involved in cancer progression. For example, they can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth .

Antimicrobial Activity

Indole derivatives exhibit significant antimicrobial activities against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that certain indole compounds possess antibacterial properties comparable to standard antibiotics. For instance, indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low µg/mL range .

- Fungal Activity : Indole-based compounds also display antifungal activity, making them candidates for treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of indole derivatives are notable:

- Cytokine Inhibition : Indoles have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests their potential use in treating inflammatory diseases .

- Enzyme Inhibition : Certain indoles inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response .

Neuroprotective Effects

Recent studies indicate that some indole derivatives may offer neuroprotective benefits:

- Oxidative Stress Reduction : Indoles can mitigate oxidative stress in neuronal cells, potentially protecting against neurodegenerative diseases .

- Neurotransmitter Modulation : Some compounds influence neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

Case Study 1: Anticancer Activity of Indole Derivatives

A study investigated a series of novel indole derivatives for their anticancer activity against various cancer cell lines. The results indicated that several compounds exhibited IC50 values below 10 µM, demonstrating potent anti-proliferative effects. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Research on a specific indole derivative showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed an MIC value of 0.5 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.

常见问题

Basic: What synthetic methodologies are recommended for preparing indole-based compounds with complex polyether side chains?

Answer:

The synthesis of indole derivatives with polyether chains typically involves multi-step reactions. Key steps include:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages (e.g., using CuI in PEG-400/DMF solvent systems) .

- Nitrovinylindole Formation : Condensation of indole-3-carbaldehydes with nitroalkanes under reflux (e.g., NH4OAc in nitromethane) .

- Purification : Column chromatography with gradient elution (e.g., 70:30 EtOAc/hexane) to isolate polar intermediates .

Note: Ensure inert conditions for alkyne-containing intermediates to prevent side reactions.

Advanced: How can researchers optimize low yields during CuAAC reactions for indole-triazole conjugates?

Answer:

Low yields in CuAAC steps may arise from:

- Catalyst Deactivation : Trace oxygen or moisture can inhibit CuI. Use degassed solvents and Schlenk techniques .

- Steric Hindrance : Bulky substituents on indole or alkynes reduce reactivity. Consider longer reaction times (≥24 hours) or microwave-assisted synthesis.

- Solvent Effects : PEG-400 enhances solubility of polar intermediates but may slow kinetics. Test alternative solvents (e.g., DMF:H2O mixtures) .

Data Insight: reported a 22% yield for a triazole-linked indole; increasing CuI loading to 20 mol% improved yields in analogous systems.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

- 1H/13C NMR : Assign proton environments (e.g., indole NH, methoxy groups) and verify conjugation via chemical shifts (e.g., downfield shifts for triazole protons) .

- 19F NMR : If fluorinated analogs are synthesized, confirm substitution patterns .

- HRMS : Validate molecular weight (±2 ppm accuracy) and detect impurities .

- TLC : Monitor reaction progress using polar mobile phases (e.g., EtOAc:MeOH 9:1) .

Advanced: How should researchers resolve conflicting NMR data for indole derivatives with overlapping signals?

Answer:

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to reduce signal broadening from exchangeable protons .

- 2D NMR : Employ COSY (H-H correlations) and HSQC (C-H correlations) to resolve overlapping peaks in polyether chains .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ACD/Labs) .

Case Study: used 13C NMR to distinguish between indole C-2 and C-3 carbons in triazole-linked derivatives.

Basic: What purification strategies are effective for highly polar indole-polyether intermediates?

Answer:

- Reverse-Phase Chromatography : Use C18 columns with MeOH:H2O gradients for hydrophilic compounds.

- Ion-Exchange Resins : Separate charged species (e.g., indolium cations) using Dowex or Amberlite resins .

- Recrystallization : Test polar aprotic solvents (e.g., DMF/EtOH mixtures) for crystalline products .

Advanced: How can steric hindrance during pentadienylidene linkage formation be mitigated?

Answer:

- Temperature Control : Higher temperatures (80–100°C) improve mobility of bulky substituents but may degrade sensitive groups .

- Protecting Groups : Temporarily block reactive sites (e.g., propargyl ethers) with TMS or acetyl groups.

- Solvent Polarity : Use DMF or DMSO to stabilize transition states in conjugation reactions .

Basic: What safety protocols are essential when handling alkyne and azide intermediates?

Answer:

- Azide Safety : Avoid concentrated solutions (risk of explosion). Use low-temperature storage .

- Alkyne Handling : Ensure proper ventilation; propargyl ethers are irritants. Use PPE (gloves, goggles) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (per OSHA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。